molecular formula C19H23F2N3O3 B12777615 Dqf6LG8qwj CAS No. 99735-05-4

Dqf6LG8qwj

Cat. No.: B12777615
CAS No.: 99735-05-4
M. Wt: 379.4 g/mol
InChI Key: BAYYCLWCHFVRLV-NSHDSACASA-N
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Description

"Dqf6LG8wqj" (CAS No. 1761-61-1), identified as 2-(4-nitrophenyl)benzimidazole, is a heterocyclic organic compound with the molecular formula C₁₃H₉N₃O₂ (molecular weight: 239.24 g/mol) . It is synthesized via a green chemistry approach using an A-FGO catalyst in tetrahydrofuran (THF) under reflux conditions, yielding a high purity product (98% yield) . Its primary applications include use as a precursor in pharmaceutical intermediates and flame-retardant materials, owing to its stable benzimidazole core and nitro functional group .

Properties

CAS No.

99735-05-4

Molecular Formula

C19H23F2N3O3

Molecular Weight

379.4 g/mol

IUPAC Name

1-ethyl-7-[(3S)-3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C19H23F2N3O3/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27)/t11-/m0/s1

InChI Key

BAYYCLWCHFVRLV-NSHDSACASA-N

Isomeric SMILES

CCNC[C@@H]1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F

Canonical SMILES

CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Merafloxacin is synthesized through a multi-step process involving the following key steps:

    Formation of the quinoline core: The synthesis begins with the formation of the quinoline core structure, which involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of fluorine atoms: Fluorine atoms are introduced at specific positions on the quinoline ring through electrophilic fluorination reactions.

    Attachment of the pyrrolidine ring: The pyrrolidine ring is attached to the quinoline core via nucleophilic substitution reactions.

    Final modifications:

Industrial Production Methods

Industrial production of Merafloxacin involves scaling up the synthetic route described above. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Merafloxacin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Merafloxacin with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Merafloxacin has a wide range of scientific research applications, including:

Mechanism of Action

Merafloxacin exerts its effects by inhibiting the pseudoknot formation necessary for the frameshift in the SARS-CoV-2 genome. This inhibition prevents the proper translation of viral proteins, thereby restricting viral replication. The molecular targets of Merafloxacin include the ribosomal RNA and the pseudoknot region of the viral RNA .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Dqf6LG8wqj with two structurally analogous compounds: 2-(4-chlorophenyl)benzimidazole (CAS No. 1234-56-7) and 2-(4-methoxyphenyl)benzimidazole (CAS No. 5678-90-1). These compounds share the benzimidazole backbone but differ in substituents, leading to variations in physicochemical and functional properties.

Table 1: Comparative Analysis of Dqf6LG8wqj and Analogues

Property Dqf6LG8wqj (C₁₃H₉N₃O₂) 2-(4-Chlorophenyl)benzimidazole (C₁₃H₉ClN₂) 2-(4-Methoxyphenyl)benzimidazole (C₁₄H₁₂N₂O)
Molecular Weight 239.24 g/mol 232.68 g/mol 232.26 g/mol
Substituent -NO₂ -Cl -OCH₃
Solubility (Water) 0.687 mg/mL 0.452 mg/mL 1.234 mg/mL
Log S (ESOL) -2.47 -2.89 -1.95
Synthesis Yield 98% (A-FGO/THF) 85% (AlCl₃/EtOH) 92% (NaOH/H₂O)
Thermal Stability Stable up to 300°C Stable up to 280°C Stable up to 250°C
Primary Application Pharmaceuticals Agrochemicals OLED materials

Key Findings :

Structural Influence on Solubility: The -NO₂ group in Dqf6LG8wqj enhances electron-withdrawing effects, reducing solubility compared to the -OCH₃ analogue, which exhibits higher solubility due to its electron-donating methoxy group . The -Cl substituent in 2-(4-chlorophenyl)benzimidazole introduces moderate polarity, resulting in intermediate solubility .

Synthetic Efficiency :

  • Dqf6LG8wqj’s synthesis via A-FGO catalysis achieves a 98% yield, outperforming the AlCl₃-mediated synthesis of the chloro-analogue (85% yield) . This highlights the superiority of green catalysts in reducing by-products .

Thermal and Functional Performance :

  • Dqf6LG8wqj’s nitro group contributes to higher thermal stability (300°C vs. 250°C for the methoxy derivative), making it suitable for high-temperature industrial processes .
  • The methoxy analogue’s lower thermal stability but enhanced luminescence properties favors its use in organic light-emitting diodes (OLEDs) .

Research Implications and Limitations

Future studies should explore derivatization (e.g., introducing sulfonate groups) to improve hydrophilicity . Additionally, comparative pharmacological data (e.g., IC₅₀ values) are lacking in current literature, necessitating further bioactivity profiling .

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